1-[(2-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a methanesulfonyl chloride moiety attached to a chlorophenyl group. Its molecular formula is C20H28ClNO3S.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE involves multiple steps:
Formation of the Methanesulfonyl Chloride Moiety: This is typically achieved by reacting methanesulfonic acid with thionyl chloride or phosgene.
Attachment of the Chlorophenyl Group: The methanesulfonyl chloride is then reacted with 2-chlorobenzyl chloride to form 2-chlorophenylmethanesulfonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then reacted with cyclohexylamine to form N-cyclohexylpiperidine.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C19H27ClN2O3S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclohexylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H27ClN2O3S/c20-18-9-5-4-6-16(18)14-26(24,25)22-12-10-15(11-13-22)19(23)21-17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,21,23) |
InChI Key |
GCILNNSNVBZYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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